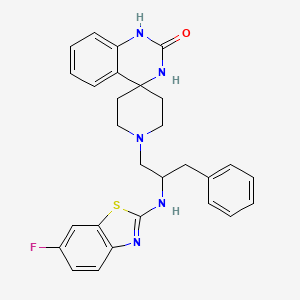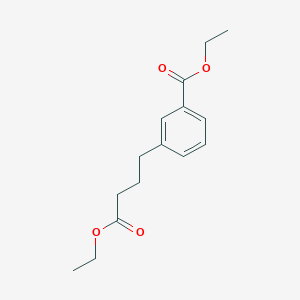
Nvs ZP7 4; nvszp74
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVS-ZP7-4 is a potent inhibitor of the zinc transporter SLC39A7, also known as ZIP7. This compound is notable for its ability to selectively induce apoptosis and endoplasmic reticulum stress. It has been identified as a novel chemical reagent that targets ZIP7, resulting in zinc accumulation in the endoplasmic reticulum. This compound has shown promise in inhibiting tumorigenesis and promoting apoptosis in various cancer cell lines .
Méthodes De Préparation
The synthetic routes and reaction conditions for NVS-ZP7-4 are not extensively detailed in the available literature. it is known that the compound can be prepared and stored in specific conditions to maintain its stability. For in vivo studies, a preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300) and Tween 80, and finally adding double-distilled water (ddH2O) . Industrial production methods are not explicitly mentioned, indicating that the compound is primarily used for research purposes.
Analyse Des Réactions Chimiques
NVS-ZP7-4 undergoes several types of chemical reactions, primarily focusing on its interaction with zinc and the endoplasmic reticulum. The compound is known to inhibit the Notch signaling pathway, induce endoplasmic reticulum stress, and selectively induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines . Common reagents and conditions used in these reactions include DMSO for dissolution and specific storage conditions to prevent inactivation . The major products formed from these reactions are related to the inhibition of the Notch signaling pathway and the induction of apoptosis .
Applications De Recherche Scientifique
NVS-ZP7-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the impact of modulating endoplasmic reticulum zinc levels . In biology and medicine, it has shown potential as a therapeutic target for hepatocellular carcinoma by regulating the PI3K/AKT signaling pathway . The compound has also been used to study the role of ZIP7 in various diseases, including immunodeficiency and tumors . In industry, NVS-ZP7-4 is utilized in research and development to explore new therapeutic strategies for cancer treatment .
Mécanisme D'action
NVS-ZP7-4 exerts its effects by targeting the zinc transporter SLC39A7 (ZIP7), which is anchored in the endoplasmic reticulum and Golgi apparatus. By inhibiting ZIP7, the compound results in zinc accumulation in the endoplasmic reticulum, leading to endoplasmic reticulum stress and apoptosis . The molecular targets and pathways involved include the Notch signaling pathway and the PI3K/AKT signaling pathway . The inhibition of these pathways results in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
NVS-ZP7-4 is unique in its ability to selectively inhibit ZIP7 and induce endoplasmic reticulum stress. Similar compounds include other ZIP7 inhibitors and compounds that target the Notch signaling pathway. Some of these similar compounds are Traxivitug, BDC2.5 mimotope, and Antitumor agent-67 . NVS-ZP7-4 stands out due to its high selectivity and potency in inducing apoptosis and endoplasmic reticulum stress .
Propriétés
Formule moléculaire |
C28H28FN5OS |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
1'-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35) |
Clé InChI |
FZOFDZMKSAUTHT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B14123221.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)

![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123251.png)

![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)

